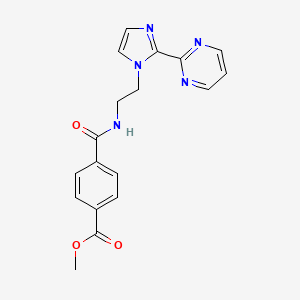
methyl 4-((2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves strategic reactions that combine different chemical entities. For example, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate leads to the efficient synthesis of related compounds, such as 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, in excellent yield. This process typically involves nucleophilic substitution reactions followed by cyclization steps to form the complex heterocyclic systems (Karcı & Demirçalı, 2006).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed through various techniques, including X-ray crystallography. For example, studies have shown that the molecular structure can exhibit a range of conformations depending on the substituents and the overall molecular framework. The crystal structure analysis reveals how different functional groups and molecular frameworks influence the overall geometry and electronic structure of such compounds (Hu, Zhu, & Chen, 2007).
Chemical Reactions and Properties
The chemical reactivity and properties of methyl 4-((2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)benzoate and similar compounds are influenced by their unique structural features. These compounds can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the functional groups present and the reaction conditions. The presence of imidazole and pyrimidine rings contributes to the compound's ability to act as a ligand in coordination chemistry, forming complexes with transition metals (Xie et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of similar compounds are closely related to their molecular structure. For instance, the introduction of different substituents can significantly alter these properties. The crystal packing and the molecular interactions within the crystal lattice, such as hydrogen bonding and π-π interactions, play a crucial role in determining the stability and morphology of the crystal structure (Deng et al., 2010).
Chemical Properties Analysis
The chemical properties of these compounds, including acidity, basicity, and reactivity towards different reagents, are dictated by the nature and position of functional groups in the molecule. The electronic distribution within the molecule influences its reactivity patterns, making it suitable for various chemical transformations and applications in synthesis and catalysis. The interaction of the compound with different metal ions to form coordination complexes highlights its potential as a ligand in the development of metal-organic frameworks and catalysts (Moser, Bertolasi, & Vaughan, 2005).
Scientific Research Applications
Synthesis and Biological Evaluation
- Novel Derivatives for Antimicrobial and Antioxidant Activities : Research emphasizes the synthesis of novel compounds with potential antimicrobial and antioxidant activities. One study explored the microwave-assisted synthesis of ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, indicating their potential in creating effective antimicrobial agents (Manoj N. Bhoi et al., 2016).
- Heterocyclic Systems Synthesis : Another study utilized methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate for the synthesis of various heterocyclic systems, further contributing to the field of medicinal chemistry and drug development (R. Toplak et al., 1999).
Chemical Structure Characterization
- Advanced Characterization Techniques : The characterization of newly synthesized compounds is critical for understanding their properties and potential applications. Studies often employ a range of spectroscopic methods (FT-IR, 1H NMR, 13C NMR, ESI-MS) for this purpose. For instance, the detailed structural analysis of ethyl 2-[1-(4-chlorophenyl)-2,5-dioxo-1,2,3,5-tetrahydroimidazo[1′,2′:1,2]pyrimidino[5,4-b][1]benzofuran-3-yl]acetate was conducted to elucidate its molecular structure (Yanggen Hu et al., 2007).
Antimicrobial Action
- Pharmacological Studies : The antimicrobial potential of synthesized compounds is a significant area of research. For example, the study of the synthesis and antimicrobial action of 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide demonstrates the ongoing efforts to discover new antimicrobial agents (S. Ch, 2022).
Antineoplastic and Antifilarial Activity
- Potential Antineoplastic and Antifilarial Agents : Compounds like methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates have been investigated for their potential as antineoplastic and antifilarial agents, indicating the versatility of heterocyclic compounds in therapeutic applications (S. Ram et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-26-18(25)14-5-3-13(4-6-14)17(24)22-10-12-23-11-9-21-16(23)15-19-7-2-8-20-15/h2-9,11H,10,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEAJQPNPKTGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}-2-methylpropanamide](/img/structure/B2493028.png)
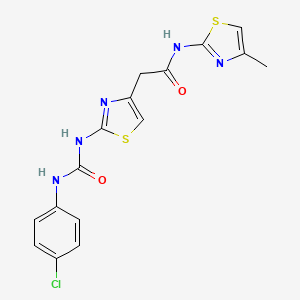

![(1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene](/img/structure/B2493031.png)

![2-Ethyl-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2493034.png)
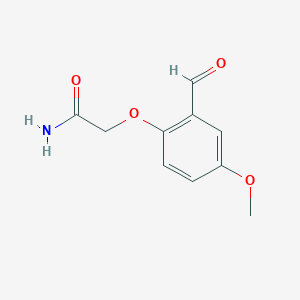
![N-1,3-benzodioxol-5-yl-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2493039.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2493044.png)
![3-(2-chlorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493045.png)
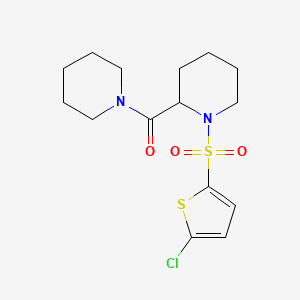
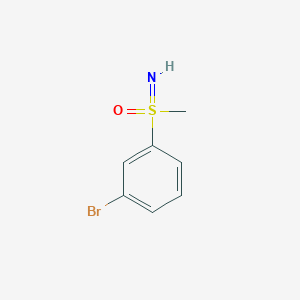
![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2493050.png)